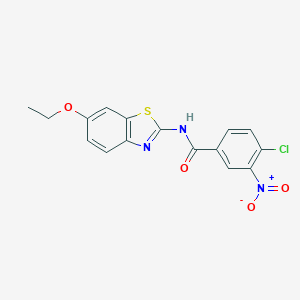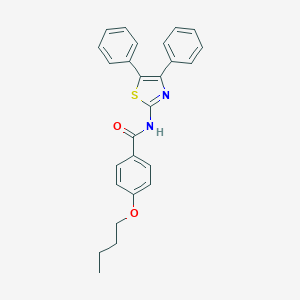![molecular formula C18H22N2O2S B420848 Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B420848.png)
Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,5-dimethylthiophene-3-carboxylic acid under basic conditions. The reaction is facilitated by the use of a suitable base such as sodium hydroxide or potassium carbonate, and the product is obtained through esterification with ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (E)-4-(((dimethylamino)methylene)amino)-3,5-diiodobenzoate
- Methyl 3-amino-4-((2-(dimethylamino)ethyl)amino)benzoate
- N-{4-[(4-{[(E)-(Dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
Uniqueness
Ethyl 2-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of a thiophene ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C18H22N2O2S |
|---|---|
Peso molecular |
330.4g/mol |
Nombre IUPAC |
ethyl 2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H22N2O2S/c1-6-22-18(21)16-12(2)13(3)23-17(16)19-11-14-7-9-15(10-8-14)20(4)5/h7-11H,6H2,1-5H3/b19-11+ |
Clave InChI |
UIFACWCXZCEDKG-YBFXNURJSA-N |
SMILES isomérico |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC=C(C=C2)N(C)C |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B420767.png)
![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)


![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)
![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE](/img/structure/B420781.png)
![3,7-dinitrodibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B420782.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B420783.png)

![4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B420785.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B420788.png)
![9-methyl-7,12-dihydro-6H-[1]benzoxepino[5,4-b]indole](/img/structure/B420790.png)
